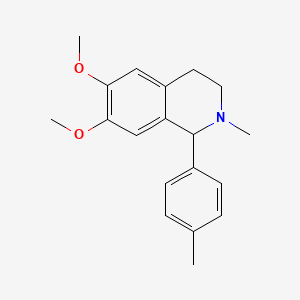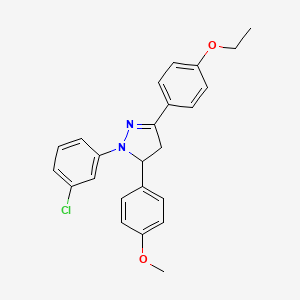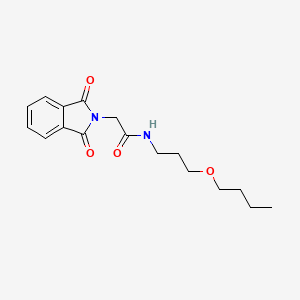
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid compound found in several plant species. It has been widely used in traditional Chinese medicine for its analgesic, sedative, and anti-inflammatory properties. In recent years, L-THP has gained attention in scientific research for its potential therapeutic applications in various diseases.
作用机制
The exact mechanism of action of L-THP is not fully understood. However, it is believed to act on several neurotransmitter systems, including dopamine, serotonin, and GABA. L-THP has been shown to increase dopamine release in the striatum, which may contribute to its therapeutic effects in Parkinson's disease. In schizophrenia, L-THP has been shown to modulate the glutamatergic system, which may improve cognitive function.
Biochemical and Physiological Effects
L-THP has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. L-THP has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. L-THP has also been shown to increase the expression of neurotrophic factors, which may promote neuronal survival and growth.
实验室实验的优点和局限性
L-THP has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter systems. However, L-THP also has several limitations, including its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for L-THP research, including:
1. Development of novel L-THP derivatives with improved pharmacokinetic properties and therapeutic efficacy.
2. Investigation of the potential of L-THP as a neuroprotective agent in various neurodegenerative diseases.
3. Exploration of the potential of L-THP as a therapeutic agent in cancer, as it has been shown to have anti-tumor activity.
4. Examination of the potential of L-THP in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects.
5. Investigation of the potential of L-THP as a therapeutic agent in addiction, particularly in the treatment of opioid addiction.
In conclusion, L-THP is a natural alkaloid compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to act on several neurotransmitter systems. L-THP has several advantages for lab experiments, but also has several limitations. Future research directions include the development of novel L-THP derivatives and investigation of its potential therapeutic applications in various diseases.
合成方法
L-THP can be extracted from several plant species, including Corydalis and Stephania. However, the extraction process is highly complex and time-consuming, making it difficult to obtain L-THP in large quantities. Alternatively, L-THP can be synthesized in the laboratory using various chemical methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
科学研究应用
L-THP has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and addiction. In Parkinson's disease, L-THP has been shown to improve motor function and reduce neuronal damage. In schizophrenia, L-THP has been shown to improve cognitive function and reduce symptoms. In addiction, L-THP has been shown to reduce drug-seeking behavior and withdrawal symptoms.
属性
IUPAC Name |
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-5-7-14(8-6-13)19-16-12-18(22-4)17(21-3)11-15(16)9-10-20(19)2/h5-8,11-12,19H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLDTMLFNFLJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)
![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)

![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)

![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)

